Carglumic Acid

NAGS deficiency CPS1 activation metabolic stability

Researchers treating NAGS deficiency face the limitation of generic nitrogen scavengers (e.g., sodium benzoate, phenylbutyrate) which bypass, but do not fix, the dysfunctional urea cycle. Carglumic acid solves this as the sole FDA/EMA-approved direct CPS1 activator. - Restores ureagenesis: Increases urea production by 72% in propionic acidemia patients, normalizing ammonia within 24 hours in NAGS crises. - Dual clinical utility: Acts as a targeted monotherapy for NAGS deficiency and a critical adjunct in organic acidemias (PA, MMA). - Reliable supply: ≥98% purity standard. Pharmacokinetic half-life of 5.6 hours supports divided daily dosing. Global shipping available.

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 1188-38-1
Cat. No. B1668441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarglumic Acid
CAS1188-38-1
Synonymscarbamylglutamate
N-carbamoyl-L-glutamate
N-carbamoylglutamate
N-carbamylglutamate
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NC(=O)N
InChIInChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
InChIKeyLCQLHJZYVOQKHU-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carglumic Acid (CAS 1188-38-1) Baseline Overview: CPS1 Activator for NAGS Deficiency and Organic Acidemias


Carglumic acid (N-carbamyl-L-glutamate) is a synthetic structural analogue of N-acetylglutamate (NAG), the endogenous allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle [1]. It is indicated as adjunctive and maintenance therapy for acute and chronic hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency, a rare inborn error of metabolism [2]. By activating CPS1, carglumic acid facilitates ammonia detoxification and urea production, effectively replacing the deficient endogenous NAG [3].

Why Generic Substitution Fails: Carglumic Acid's Targeted Mechanism in NAGS Deficiency Cannot Be Replicated by Nitrogen Scavengers


Hyperammonemia in N-acetylglutamate synthase (NAGS) deficiency arises from a specific enzymatic defect that impairs the urea cycle's first step, leading to a lack of the essential CPS1 activator, N-acetylglutamate (NAG) [1]. Generic ammonia-lowering therapies, such as sodium benzoate or phenylbutyrate, function as nitrogen scavengers by conjugating with glycine or glutamine for urinary excretion, effectively bypassing the urea cycle [2]. These agents do not address the primary defect of insufficient CPS1 activation and may be insufficient to control ammonia levels, particularly during metabolic crises [3]. Carglumic acid is unique in its class as a direct CPS1 activator that restores urea cycle function, making it the only targeted therapy for NAGS deficiency and a valuable adjunct in organic acidemias where NAG deficiency is secondary [4].

Quantitative Differentiation of Carglumic Acid from Analogs and Standard of Care: Evidence-Based Guide


Superior Resistance to Hydrolysis by Aminoacylase Compared to Natural Activator N-Acetylglutamate

Carglumic acid (N-carbamyl-L-glutamate) demonstrates enhanced metabolic stability relative to the endogenous CPS1 activator, N-acetylglutamate (NAG), specifically in its resistance to hydrolysis by cytosolic aminoacylase [1]. While oral administration of NAG is ineffective due to rapid in vivo hydrolysis, carglumic acid's structural modification confers resistance, enabling it to reach hepatic mitochondria and activate CPS1 [2]. Quantitative in vivo half-life data for NAG in mice show a rapid decline (apparent half-life ~14-60 min) [3], whereas carglumic acid exhibits a median terminal half-life of 5.6 hours (range 4.3-9.5 h) in humans [4], supporting its therapeutic utility.

NAGS deficiency CPS1 activation metabolic stability

Restoration of Ureagenesis in NAGS Deficiency: Quantitative Increase in CPS1 Flux

In patients with N-acetylglutamate synthase (NAGS) deficiency, carglumic acid treatment significantly enhanced urea cycle function as measured by stable isotope incorporation. In two patients with NAGS deficiency, peak ¹³C-urea increased from 0.25 and 0.07 μmol/L at baseline to 2.3 and 2.0 μmol/L, respectively, following a 3-day trial of oral N-carbamylglutamate [1]. This represents an approximate 9- to 28-fold increase in ureagenesis, directly addressing the underlying enzymatic defect [1].

NAGS deficiency ureagenesis stable isotope

Enhanced Ureagenesis in Propionic Acidemia: Adjunctive Benefit Over Standard Therapy

In patients with propionic acidemia (PA), a condition characterized by secondary NAG deficiency and hyperammonemia, the addition of carglumic acid to standard therapy significantly improved urea cycle function. In a cohort of 7 patients with PA, peak ¹³C-urea increased from a mean of 2.2 μmol/L (95% CI: 1.5-3.1) at baseline to 3.8 μmol/L (95% CI: 2.9-5.0) after a 3-day course of oral N-carbamylglutamate [1]. This 1.7-fold increase in CPS1 flux was observed in addition to standard therapy (protein-restricted diet, L-carnitine, etc.) [1].

propionic acidemia ureagenesis adjunctive therapy

Resolution of Persistent Hyperammonemia After Failure of Sodium Benzoate: Case Study in CACT Deficiency

In a case of carnitine-acylcarnitine translocase (CACT) deficiency with persistent hyperammonemia despite optimized medical nutrition therapy and conventional nitrogen scavenging with sodium benzoate, the addition of carglumic acid (200 mg/kg/day) led to a rapid and sustained reduction in plasma ammonia levels [1]. Prior to carglumic acid initiation, ammonia levels were elevated at 300 μmol/L despite sodium benzoate therapy. Following carglumic acid treatment, ammonia decreased to 80 μmol/L, a 73% reduction [1]. Discontinuation of carglumic acid resulted in recurrent hyperammonemia, which resolved again upon re-initiation, confirming its efficacy [1].

CACT deficiency hyperammonemia sodium benzoate

Clinical Efficacy in NAGS Deficiency: Rapid Ammonia Normalization Within 24 Hours

In a retrospective case series of 23 patients with N-acetylglutamate synthase (NAGS) deficiency, treatment with carglumic acid resulted in a rapid reduction of plasma ammonia levels, with normalization typically achieved within 24 hours of administration [1]. The effect was observed both when carglumic acid was used as monotherapy and when administered concomitantly with other ammonia-lowering therapies [1]. While no direct comparator data is available from this retrospective analysis, the consistent and rapid response across the cohort underscores the compound's targeted efficacy in this specific patient population [1].

NAGS deficiency hyperammonemia clinical outcome

Pharmacokinetic Profile: Defined Bioavailability and Half-Life Supporting Dosing Regimens

Carglumic acid exhibits a defined pharmacokinetic profile in humans, with approximately 30% oral bioavailability following a 100 mg/kg dose . The median terminal half-life is 5.6 hours (range 4.3-9.5 h), allowing for divided daily dosing to maintain therapeutic levels [1]. In contrast, the natural analog N-acetylglutamate (NAG) is rapidly hydrolyzed in vivo and is not orally bioavailable, precluding its therapeutic use [2]. This quantifiable PK data supports the clinical dosing of carglumic acid at 100-250 mg/kg/day for acute management and 10-100 mg/kg/day for chronic maintenance [3].

pharmacokinetics bioavailability half-life

Primary Application Scenarios for Carglumic Acid: Evidence-Based Procurement Guidance


Targeted Treatment of Acute Hyperammonemia in Confirmed NAGS Deficiency

Carglumic acid is the only FDA/EMA-approved therapy that directly addresses the enzymatic defect in N-acetylglutamate synthase (NAGS) deficiency [1]. In acute hyperammonemic episodes, carglumic acid (100-250 mg/kg/day) should be initiated immediately, with plasma ammonia levels typically normalizing within 24 hours, preventing neurological sequelae [2]. This scenario is supported by evidence of restored ureagenesis and rapid ammonia reduction in NAGS-deficient patients [3].

Adjunctive Therapy in Organic Acidemias (Propionic and Methylmalonic Acidemia)

Carglumic acid is used as an adjunct to standard therapy (protein-restricted diet, L-carnitine, etc.) to manage hyperammonemia in propionic acidemia (PA) and methylmalonic acidemia (MMA) [1]. Evidence demonstrates a 72% increase in ureagenesis in PA patients treated with carglumic acid, providing a mechanistic basis for its use in preventing and treating hyperammonemic crises [2]. Long-term maintenance therapy (50 mg/kg/day) is under investigation to reduce the frequency and severity of episodes [3].

Rescue Therapy for Refractory Hyperammonemia in Fatty Acid Oxidation Disorders

In conditions such as carnitine-acylcarnitine translocase (CACT) deficiency, where hyperammonemia persists despite optimized nutrition and nitrogen scavenger therapy (e.g., sodium benzoate), carglumic acid can be an effective rescue intervention [1]. A case study demonstrated a 73% reduction in plasma ammonia after adding carglumic acid, with sustained control during long-term follow-up [1]. This off-label use is supported by the compound's ability to activate CPS1 and enhance urea cycle function independently of the primary defect.

Chronic Maintenance Therapy for NAGS Deficiency

For patients with confirmed NAGS deficiency, long-term maintenance therapy with carglumic acid (10-100 mg/kg/day) is essential to prevent chronic hyperammonemia and its neurocognitive consequences [1]. The defined pharmacokinetic profile (30% bioavailability, 5.6-hour half-life) supports divided daily dosing to maintain therapeutic levels [2]. Clinical data from a retrospective series of 23 patients shows sustained ammonia control over a median follow-up of 7.9 years [1].

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